molecular formula C13H15NO2 B13871235 1-(3-Ethoxyquinolin-6-yl)ethanol

1-(3-Ethoxyquinolin-6-yl)ethanol

Cat. No.: B13871235
M. Wt: 217.26 g/mol
InChI Key: FKVFIKOXPIMIPL-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinolin-6-yl)ethanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an ethoxy group at the third position and an ethanol group at the first position of the quinoline ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyquinolin-6-yl)ethanol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Reduction to Ethanol: The final step involves the reduction of the quinoline derivative to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be further reduced to form dihydroquinoline derivatives using reducing agents such as palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and palladium on carbon.

    Substitution: Ethyl iodide, ethyl bromide, and bases like potassium carbonate.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(3-Ethoxyquinolin-6-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

1-(3-Ethoxyquinolin-6-yl)ethanol can be compared with other similar compounds, such as:

    Quinoline: The parent compound, which lacks the ethoxy and ethanol groups.

    1-(3-Methoxyquinolin-6-yl)ethanol: A similar compound with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxyquinolin-6-yl)methanol: A compound with a methanol group instead of an ethanol group.

Uniqueness: this compound is unique due to the presence of both the ethoxy and ethanol groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-ethoxyquinolin-6-yl)ethanol

InChI

InChI=1S/C13H15NO2/c1-3-16-12-7-11-6-10(9(2)15)4-5-13(11)14-8-12/h4-9,15H,3H2,1-2H3

InChI Key

FKVFIKOXPIMIPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C=CC(=CC2=C1)C(C)O

Origin of Product

United States

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